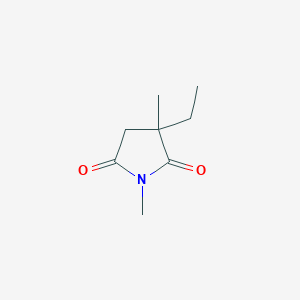
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione is an organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.1943 g/mol . It is also known by other names such as succinimide, 2-ethyl-N,2-dimethyl- and N,α-dimethyl-α-ethylsuccinimide . This compound is a derivative of pyrrolidinedione, a class of compounds known for their diverse chemical properties and applications.
Métodos De Preparación
The synthesis of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione typically involves the reaction of ethyl and methyl-substituted succinimides under specific conditions. One common method includes the alkylation of succinimide derivatives with ethyl and methyl groups in the presence of a base . Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Análisis De Reacciones Químicas
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.
Comparación Con Compuestos Similares
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione can be compared with other similar compounds such as:
- 2-Ethyl-2,N-dimethyl-succinimide
- 3-Ethyl-1,3-dimethyl-pyrrolidine-2,5-dione
- 2-Ethyl-2-methyl-N-methyl-succinimide
These compounds share similar structural features but differ in their specific substituents and chemical properties . The uniqueness of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione lies in its specific combination of ethyl and methyl groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
13861-99-9 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-4-8(2)5-6(10)9(3)7(8)11/h4-5H2,1-3H3 |
Clave InChI |
SZXUVNXLZXDSLJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C)C |
SMILES canónico |
CCC1(CC(=O)N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















